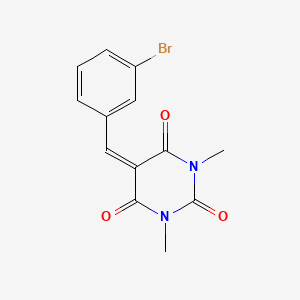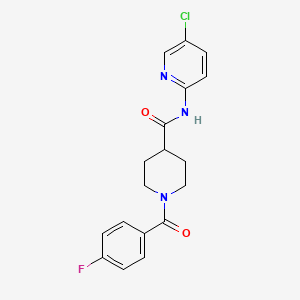![molecular formula C18H22Cl2N4S B4673590 N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4673590.png)
N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea
Descripción general
Descripción
N-cyclopentyl-N'-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as CPDT, and it has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of CPDT is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. CPDT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. It has also been found to inhibit the activity of certain kinases and other signaling molecules involved in cell growth and proliferation.
Biochemical and Physiological Effects
CPDT has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. CPDT has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CPDT has been found to inhibit the migration and invasion of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CPDT in lab experiments is its specificity for certain enzymes and signaling pathways. This allows researchers to study the effects of inhibiting these specific targets without affecting other pathways. However, CPDT also has limitations, such as its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several potential future directions for research on CPDT. One area of interest is its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. CPDT may also have potential as a treatment for cancer, either alone or in combination with other therapies. Additionally, further research is needed to fully understand the mechanism of action of CPDT and its potential effects on other biological processes.
Aplicaciones Científicas De Investigación
CPDT has been found to have potential applications in a variety of scientific research areas. It has been studied for its potential as an anti-inflammatory agent, as well as its potential as a treatment for cancer and other diseases. CPDT has also been found to have potential as a tool for studying the mechanisms of action of various biological processes.
Propiedades
IUPAC Name |
1-cyclopentyl-3-[1-[(3,4-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22Cl2N4S/c1-11-17(22-18(25)21-14-5-3-4-6-14)12(2)24(23-11)10-13-7-8-15(19)16(20)9-13/h7-9,14H,3-6,10H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYVQDRLKVXNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=C(C=C2)Cl)Cl)C)NC(=S)NC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopentyl-3-[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N''-[amino(imino)methyl]-N-[2-(trifluoromethyl)phenyl]guanidine](/img/structure/B4673512.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B4673518.png)

![ethyl 3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}benzoate](/img/structure/B4673545.png)


![N~1~-[2-(dimethylamino)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4673556.png)
![N~2~-benzyl-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B4673573.png)
![5-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4673577.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}-N-cyclopropylacetamide](/img/structure/B4673582.png)
![4-[5-(3-phenoxypropyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B4673599.png)
![N-[3-(2-furyl)-1-methylpropyl]-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4673603.png)
![8-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}quinoline](/img/structure/B4673617.png)
![6-[(4-ethyl-1-piperazinyl)methyl]-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B4673631.png)